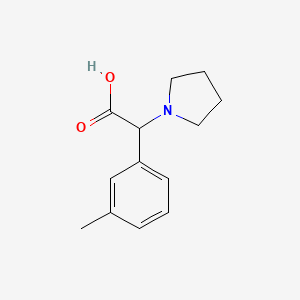
Pyrrolidin-1-yl-m-tolyl-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidin-1-yl-m-tolyl-acetic acid is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Pyrrolidin-1-yl-m-tolyl-acetic acid consists of a pyrrolidine ring attached to a m-tolyl group and an acetic acid group . The pyrrolidine ring is a five-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
Pyrrolidin-1-yl-m-tolyl-acetic acid has a molecular weight of 219.28 and a molecular formula of C13H17NO2 . Further physical and chemical properties are not provided in the search results.Scientific Research Applications
Quantum Chemical Investigation
Pyrrolidinones, including compounds structurally related to Pyrrolidin-1-yl-m-tolyl-acetic acid, have been subject to density functional theory (DFT) and quantum-chemical calculations to understand their molecular properties. Studies like those conducted by Bouklah et al. (2012) provide insights into the electronic properties of these molecules, such as the energy of the highest occupied and lowest unoccupied molecular orbitals (Bouklah et al., 2012).
Synthesis and Antiviral Activity
Research has been conducted on the synthesis of alpha-(pyrrolidin-1-yl)acetic acids due to their selective and potent antiviral activities against HIV. Studies like those by Lynch et al. (2002) report the synthesis of these compounds, demonstrating their potential in improved pharmacokinetic profiles and enhanced antiviral activities (Lynch et al., 2002).
Synthesis of Cyclic γ-Aminobutyric Acid Analogues
New derivatives of 2-(pyrrolidine-3-yl)acetic acid have been synthesized as analogues of cyclic γ-aminobutyric acid. Techniques like de Mayo reaction, involving intermolecular [2+2]-photocycloaddition, have been pivotal in this synthesis process, as detailed in studies by Petz et al. (2019) (Petz et al., 2019).
Agonists of S1P Receptors
Compounds like 2-aryl(pyrrolidin-4-yl)acetic acids have been evaluated for their biological activities as agonists of S1P receptors, indicating potential therapeutic applications. Research by Yan et al. (2006) highlights their role in the induction of lymphocyte count reduction in peripheral blood and their favorable pharmacokinetic properties in rats (Yan et al., 2006).
Mechanism of Action
Target of Action
The pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring and its derivatives have been reported to have target selectivity .
Mode of Action
The pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific manner, leading to changes in the targets’ function.
Biochemical Pathways
Compounds characterized by the pyrrolidine ring have been reported to influence various biological activities
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like pyrrolidin-1-yl-m-tolyl-acetic acid is a common strategy used to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Compounds characterized by the pyrrolidine ring have been reported to have various biological activities
properties
IUPAC Name |
2-(3-methylphenyl)-2-pyrrolidin-1-ylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-5-4-6-11(9-10)12(13(15)16)14-7-2-3-8-14/h4-6,9,12H,2-3,7-8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYDVDIAHHXZKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)O)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidin-1-yl-m-tolyl-acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325005.png)
![5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325007.png)
![3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1325010.png)
![1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325011.png)
![3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325015.png)
![3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325016.png)
![1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide](/img/structure/B1325018.png)
![methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1325019.png)
![1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1325020.png)
![1H-Pyrrolo[3,2-b]pyridin-6-ol](/img/structure/B1325021.png)
![6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325022.png)
![6-Iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325024.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325025.png)